Cytotoxicity Profile in Human Cancer Cell Lines: Quantified Antiproliferative Activity of 1172945-02-6
In MTT-based cytotoxicity assays conducted against three human cancer cell lines, 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide demonstrated dose-dependent antiproliferative activity with IC₅₀ values in the low-micromolar range: HeLa (cervical cancer) IC₅₀ = 15.3 µM, MCF7 (breast cancer) IC₅₀ = 12.7 µM, and A549 (lung cancer) IC₅₀ = 18.5 µM . These data establish baseline activity across three distinct histological cancer types. NOTE: Direct head-to-head comparison data against the closest structural analogs (e.g., N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide or 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide) in the same assay system are not available at this time. Users conducting comparative studies should include relevant analog compounds within the same MTT assay plate to enable direct within-experiment comparison.
| Evidence Dimension | Antiproliferative activity (MTT assay, 48–72 h exposure) |
|---|---|
| Target Compound Data | HeLa IC₅₀ = 15.3 µM; MCF7 IC₅₀ = 12.7 µM; A549 IC₅₀ = 18.5 µM |
| Comparator Or Baseline | No direct analog comparator data available in the same assay system; cisplatin positive control IC₅₀ values from structurally distinct benzofuransulfonamide studies (~4.52 µM against NCI-H460) are not directly comparable due to different cell lines and scaffolds. |
| Quantified Difference | Not calculable – absence of analog comparator data |
| Conditions | HeLa, MCF7, and A549 cell lines; MTT assay; single-concentration screening format |
Why This Matters
These IC₅₀ values provide a quantitative baseline for selecting 1172945-02-6 as a tool compound in oncology research and enable dose-range determination for subsequent mechanistic studies, but do not yet support claims of superiority over structural analogs.
